Dinitolmide Dinitolmide Yellowish, crystalline solid. Mp: 177 °C. Very slightly soluble in water. Soluble in acetone, acetonitrile, and dimethylformamide. Used as an anti-parasite drug for poultry. Store in a cool, ventilated place, away from acute fire hazards and easily oxidized materials.
Dinitolmide is a dinitrotoluene.
Dinitolmide is a fodder additive for prophylaxis against coccidiosis infections in poultry.
A coccidiostat for poultry.
Brand Name: Vulcanchem
CAS No.: 148-01-6
VCID: VC20754125
InChI: InChI=1S/C8H7N3O5/c1-4-6(8(9)12)2-5(10(13)14)3-7(4)11(15)16/h2-3H,1H3,(H2,9,12)
SMILES: CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N
Molecular Formula: C8H7N3O5
(NO2)2 C6H2(CH3) CONH2
C8H7N3O5
Molecular Weight: 225.16 g/mol

Dinitolmide

CAS No.: 148-01-6

Cat. No.: VC20754125

Molecular Formula: C8H7N3O5
(NO2)2 C6H2(CH3) CONH2
C8H7N3O5

Molecular Weight: 225.16 g/mol

* For research use only. Not for human or veterinary use.

Dinitolmide - 148-01-6

CAS No. 148-01-6
Molecular Formula C8H7N3O5
(NO2)2 C6H2(CH3) CONH2
C8H7N3O5
Molecular Weight 225.16 g/mol
IUPAC Name 2-methyl-3,5-dinitrobenzamide
Standard InChI InChI=1S/C8H7N3O5/c1-4-6(8(9)12)2-5(10(13)14)3-7(4)11(15)16/h2-3H,1H3,(H2,9,12)
Standard InChI Key ZEFNOZRLAWVAQF-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N
Canonical SMILES CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N
Appearance Powder
Colorform Crystals from dilute alcohol
Yellowish, crystalline solid
Yellowish solid or needles from aqueous ethanol
Melting Point 351 °F (NIOSH, 2024)
181 °C
351 °F

Dinitolmide, also known as D.O.T., Coccidine, or Zoalene, is an organic compound belonging to the dinitrotoluene class of chemicals . It is primarily used as a fodder additive for poultry to prevent coccidiosis infections, a parasitic disease caused by protozoa of the genus Eimeria . Despite its significant application in veterinary medicine, Dinitolmide has been the subject of relatively few scientific publications, with only 3 documented publications receiving approximately 140 citations according to research databases .

Structurally, Dinitolmide is characterized as 3,5-Dinitro-o-toluamide, containing a benzene ring with a single methyl group and two nitro groups . This distinctive chemical structure contributes to its effectiveness as an anticoccidial agent, though it also presents certain reactivity and safety considerations that must be addressed during handling and application .

Chemical Properties and Structure

Physical and Chemical Characteristics

Dinitolmide presents as a yellowish, crystalline solid with specific physical and chemical properties that influence its storage, handling, and application . These properties are crucial for understanding its behavior in various contexts, from formulation into feed additives to its environmental fate.

PropertyValue/Description
Common NameDinitolmide
Chemical FormulaC8H7N3O5
Molecular Weight225.16
CAS Number148-01-6
Physical FormSolid (yellowish, crystalline)
Melting Point177°C
Solubility in WaterVery slight
Solubility in Organic SolventsSoluble in acetone, acetonitrile, and dimethylformamide
DMSO Solubility49 mg/mL
Storage RecommendationsCool, ventilated place, away from fire hazards and oxidizable materials

The limited water solubility of Dinitolmide affects its bioavailability and environmental distribution, while its solubility in organic solvents influences extraction and analytical procedures used for its detection .

Molecular Structure

Dinitolmide belongs to the class of dinitrotoluenes, which are organic aromatic compounds characterized by a benzene ring bearing a single methyl group and two nitro groups . Specifically, it is structured as 3,5-Dinitro-o-toluamide . This structure is responsible for its biological activity against coccidial parasites and its chemical reactivity profile.

The compound features:

  • A benzene ring core structure

  • One methyl group

  • Two nitro groups

  • An amide functional group

This specific arrangement of functional groups contributes to its ability to interfere with parasite development in poultry . The nitro groups, in particular, contribute to its oxidizing properties and potential reactivity with certain materials .

Applications in Veterinary Medicine

Anticoccidial Use in Poultry

Dinitolmide's primary application is as an anticoccidial agent in poultry feed . Coccidiosis is a parasitic disease caused by protozoa of the genus Eimeria that affects the intestinal tract of various animals, particularly poultry . This disease represents a significant economic concern in the poultry industry due to its negative impact on growth, feed efficiency, and mortality rates.

As a feed additive, Dinitolmide is administered preventatively to control coccidial infections before they can establish and cause clinical disease . It falls into the broader category of nitrobenzamide coccidiostats, which have been widely used in poultry production systems worldwide .

Mechanism of Action

Research has illuminated several aspects of Dinitolmide's mechanism of action against coccidial parasites . Studies examining the effects of Dinitolmide on Eimeria acervulina (a common cause of coccidiosis in chickens) have revealed its impact on the parasite's life cycle .

Specifically, Dinitolmide has been observed to:

  • Delay oocyst production

  • Prevent oocyst wall formation (an effect observed up to 168 hours post-infection)

  • Cause abnormal development of wall-forming bodies in macrogametes

  • Primarily target wall-forming bodies of type 2

These effects effectively disrupt the parasite's reproductive capacity and life cycle, preventing the establishment of infection and subsequent disease . The inhibition of proper oocyst wall formation is particularly significant, as this structure is essential for the parasite's survival outside the host and its ability to infect new hosts .

Hazard TypeDescription
Exposure RoutesInhalation, ingestion, skin and/or eye contact
Symptoms in HumansContact eczema
Effects in AnimalsMethemoglobinemia, liver changes
Target OrgansSkin, liver, blood
Chemical ReactivityActs as an oxidizing agent; incompatible with easily oxidized materials
Thermal DecompositionEmits toxic nitrogen oxide fumes when heated to decomposition
Safety IncidentsHas reportedly exploded destructively on at least one occasion

Due to these hazards, appropriate safety measures should be employed when handling Dinitolmide, including the use of personal protective equipment, proper ventilation, and storage away from incompatible materials and ignition sources . The compound's potential to cause methemoglobinemia and liver changes in animals warrants careful attention to dosage and exposure control in veterinary applications.

Research and Detection Methods

Analytical Techniques

The potential health risks associated with Dinitolmide residues in food products have spurred the development of sensitive analytical methods for their detection and quantification . One notable advancement in this area is the development of a gold nanoparticle-based lateral-flow strip for detecting Dinitolmide in chicken tissue .

This immunochromatographic assay (ICA) employs a monoclonal antibody (mAb) against Dinitolmide with the following characteristics:

  • High sensitivity with a detection limit of 9.01 ng/mL

  • Good specificity for Dinitolmide as determined by cross-reactivity testing

  • Visible detection limit of 2.5 μg/kg for Dinitolmide in chicken sample extracts

  • Cut-off value of 25 μg/kg when using visual inspection

This ICA method offers advantages of reliability, portability, and high-throughput capability for screening Dinitolmide residues . Its performance has been validated against other analytical methods, including liquid chromatography, tandem mass spectrometry, and indirect competitive enzyme-linked immunosorbent assays (IC-ELISA) . The development of such efficient screening tools represents an important step toward ensuring food safety with respect to Dinitolmide residues.

Recent Studies and Findings

Research on Dinitolmide has focused primarily on its anticoccidial effects and the development of detection methods for residues in animal products . One notable study examined the ultrastructural effects of Dinitolmide on Eimeria acervulina, providing insights into its mechanism of action .

Key findings from this research include:

  • Medication of chicks with 125 ppm Dinitolmide adversely affected oocyst sporulation of Eimeria acervulina

  • Dinitolmide delayed oocyst production

  • No oocyst wall formation was observed up to 168 hours post-infection

  • The drug caused large numbers of abnormally small wall-forming bodies to be produced in the macrogametes

  • The main drug action was determined to be against wall-forming bodies of type 2

These findings contribute to our understanding of how Dinitolmide disrupts the coccidial life cycle and provides a foundation for the development of improved anticoccidial strategies . The elucidation of this specific mechanism of action at the ultrastructural level represents a significant contribution to our understanding of how nitrobenzamide coccidiostats function.

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